[1,2]Thiazolo[4,3-D]pyrimidine-3-carboxylic acid
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Overview
Description
[1,2]Thiazolo[4,3-D]pyrimidine-3-carboxylic acid is a heterocyclic compound that features a fused ring system combining thiazole and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antibacterial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2]Thiazolo[4,3-D]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or 1,2-dichloroethane . These reactions are often carried out under mild conditions, sometimes in the presence of a base like triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
[1,2]Thiazolo[4,3-D]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
[1,2]Thiazolo[4,3-D]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of various enzymes and biological pathways.
Medicine: It is being investigated for its anti-inflammatory, antibacterial, and anticancer activities.
Mechanism of Action
The mechanism of action of [1,2]Thiazolo[4,3-D]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase . Additionally, it may interfere with DNA synthesis in bacterial cells, leading to its antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Thiazolo[4,5-d]pyrimidine: Exhibits a range of pharmacological effects, including anti-inflammatory and antibacterial activities.
Uniqueness
What sets [1,2]Thiazolo[4,3-D]pyrimidine-3-carboxylic acid apart is its unique fused ring system, which provides a distinct set of chemical properties and biological activities. This makes it a valuable scaffold for the development of new therapeutic agents .
Properties
Molecular Formula |
C6H3N3O2S |
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Molecular Weight |
181.17 g/mol |
IUPAC Name |
[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C6H3N3O2S/c10-6(11)5-4-3(9-12-5)1-7-2-8-4/h1-2H,(H,10,11) |
InChI Key |
GYLLYTIAYZDAHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC=NC2=C(SN=C21)C(=O)O |
Origin of Product |
United States |
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